![molecular formula C9H15N3 B14514547 1-Azidobicyclo[3.3.1]nonane CAS No. 63534-34-9](/img/structure/B14514547.png)
1-Azidobicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azidobicyclo[3.3.1]nonane is a unique organic compound characterized by its bicyclic structure with an azide functional group. This compound is part of the azabicyclo[3.3.1]nonane family, which is known for its rigid and three-dimensional structure. The presence of the azide group makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Métodos De Preparación
The synthesis of 1-Azidobicyclo[3.3.1]nonane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[3.3.1]nonane scaffold.
Azidation: The introduction of the azide group is achieved through nucleophilic substitution reactions. Common reagents for this step include sodium azide (NaN₃) and organic solvents such as dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures to ensure the stability of the azide group.
Industrial production methods for 1-Azidobicyclo[33
Análisis De Reacciones Químicas
1-Azidobicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group readily participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azide group can be replaced by other functional groups through substitution reactions, often using reagents like triphenylphosphine (PPh₃).
The major products formed from these reactions include triazoles, amines, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Azidobicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its ability to form stable triazole linkages.
Mecanismo De Acción
The mechanism of action of 1-Azidobicyclo[3.3.1]nonane primarily involves its azide group. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. This reaction is highly specific and efficient, making it a cornerstone of click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the other reactants.
Comparación Con Compuestos Similares
1-Azidobicyclo[3.3.1]nonane can be compared with other azabicyclo[3.3.1]nonane derivatives, such as:
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with a nitrogen atom in a different position.
3-Azabicyclo[3.3.1]nonane: This derivative is synthesized through a tandem Mannich reaction and is used in the development of pharmaceuticals and other bioactive compounds.
The uniqueness of this compound lies in its azide functional group, which provides versatility in chemical reactions and applications, particularly in click chemistry.
Propiedades
Número CAS |
63534-34-9 |
|---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
1-azidobicyclo[3.3.1]nonane |
InChI |
InChI=1S/C9H15N3/c10-12-11-9-5-1-3-8(7-9)4-2-6-9/h8H,1-7H2 |
Clave InChI |
LJRVBCDWEYODCW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)(C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
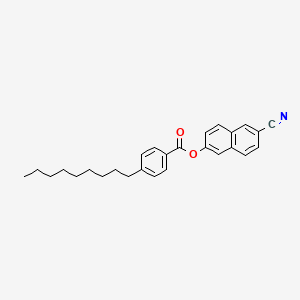
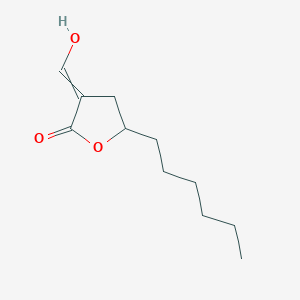
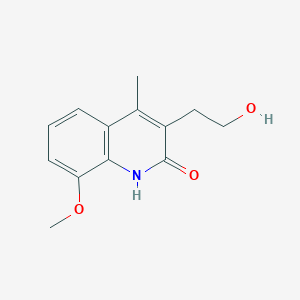

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
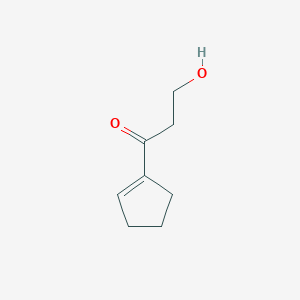
![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)
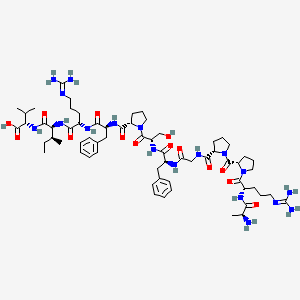
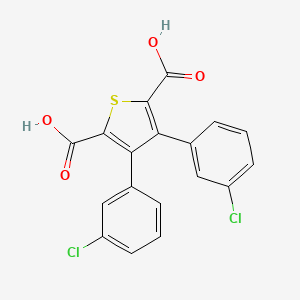
![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
